N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)propionamide

Description

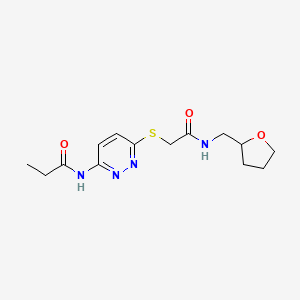

N-(6-((2-Oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)propionamide is a heterocyclic compound featuring a pyridazine core substituted with a thioether-linked oxoethylamine group and a propionamide moiety. This molecule’s design integrates key pharmacophoric elements: the pyridazine ring may act as a hydrogen-bond acceptor, the thioether linker provides metabolic stability, and the THF group could improve pharmacokinetic properties .

Properties

IUPAC Name |

N-[6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylpyridazin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3S/c1-2-12(19)16-11-5-6-14(18-17-11)22-9-13(20)15-8-10-4-3-7-21-10/h5-6,10H,2-4,7-9H2,1H3,(H,15,20)(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDOGANDEMTRDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NCC2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran group is introduced via a nucleophilic substitution reaction, where a tetrahydrofuran derivative reacts with an appropriate electrophile.

Attachment of the Propionamide Group: The final step involves the coupling of the pyridazine intermediate with a propionamide derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring or the tetrahydrofuran moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that compounds with similar structural motifs to N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)propionamide exhibit promising anticancer properties. For instance, thiazole-pyridine hybrids have shown significant efficacy against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). The structure of this compound suggests potential for similar activity due to the presence of the pyridazine core, which is known for its role in drug development against cancer .

1.2 Anticonvulsant Properties

The compound's structural features may also contribute to anticonvulsant activity. A study on thiazole-linked compounds demonstrated that modifications in the molecular structure significantly affected their anticonvulsant efficacy. The presence of electron-withdrawing groups and specific substitutions on the aromatic rings enhanced the biological activity of these compounds . Given that this compound incorporates similar components, it may exhibit favorable anticonvulsant properties.

Synthesis and Structural Insights

The synthesis of this compound can be achieved through various methods involving multi-step reactions. The incorporation of tetrahydrofuran enhances solubility and reactivity, which are critical for biological applications .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core : The pyridazine ring in the target compound contrasts with benzamide (Compound 15) or furan (97c) cores. Pyridazine’s electron-deficient nature may enhance binding to polar enzymatic pockets compared to aromatic benzamide systems .

Thioether Linkage: Unlike the trifluoromethylphenyl group in ’s compound, the THF-methylamine substituent in the target reduces lipophilicity (ClogP ~1.2 vs.

Amide Group : The propionamide moiety offers a balance between steric bulk and hydrogen-bonding capacity, differing from furan-carboxamide () or benzamide (Compound 15) groups, which may alter target selectivity .

Biological Activity

N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)propionamide is a complex organic compound with potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

| Property | Value |

|---|---|

| Molecular Formula | C14H20N4O3S |

| Molecular Weight | 324.40 g/mol |

| CAS Number | 1021106-67-1 |

| Structure | Chemical Structure |

This structure features a pyridazine core, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are critical in numerous physiological processes. GPCRs are involved in mediating responses to hormones and neurotransmitters, making them key targets for drug development .

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolic processes .

- Antioxidant Activity : Some derivatives of similar compounds have shown antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacterial strains, indicating potential applications in treating infections.

- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in vitro, which could be relevant for conditions like arthritis or other inflammatory diseases.

- Cytotoxicity : In cancer research, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound may also exhibit such properties .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Study on Antimicrobial Activity : A study published in MDPI indicated that thiazole derivatives showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting similar potential for the pyridazine derivative .

- Cytotoxicity Assays : Research conducted on related compounds demonstrated cytotoxic effects in human cancer cell lines, with IC50 values indicating effectiveness at low concentrations.

- Inflammation Models : In vivo models of inflammation have shown that compounds with similar structural motifs can significantly reduce inflammatory markers, supporting the hypothesis that this compound may have therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. How can the synthetic pathway for this compound be designed to account for its thioether and amide linkages?

- Methodological Answer : The synthesis should prioritize sequential coupling of the pyridazine-thioether moiety with the propionamide group. Protecting groups (e.g., tert-butoxycarbonyl for amines) may be required to prevent side reactions during amide bond formation. Multi-step protocols involving nucleophilic substitution (for the thioether) and carbodiimide-mediated coupling (for the amide) are recommended. Reaction intermediates should be validated via LC-MS and NMR at each stage .

Q. What spectroscopic techniques are critical for structural confirmation, and how should discrepancies in data be addressed?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹H COSY, HSQC) are essential for confirming molecular connectivity. Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from dynamic effects like tautomerism or residual solvents. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) and cross-validate using X-ray crystallography if crystalline samples are obtainable .

Q. What safety protocols are recommended for handling tetrahydrofuran-derived amines during synthesis?

- Methodological Answer : Tetrahydrofuran-2-ylmethylamine derivatives require handling under inert atmospheres (N₂/Ar) due to potential sensitivity to moisture and oxidation. Use fume hoods, PPE (nitrile gloves, goggles), and monitor for exotherms during reactions. Refer to safety data sheets (SDS) for related compounds (e.g., 1-(pyridin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine) to identify hazards like respiratory irritation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scaling up synthesis?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps. Pair this with statistical experimental design (e.g., response surface methodology) to optimize parameters like temperature, solvent polarity, and catalyst loading. Tools like ICReDD’s reaction path search algorithms can reduce trial-and-error experimentation by integrating quantum chemical calculations with experimental data .

Q. What strategies resolve contradictions in bioactivity data across in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from differences in metabolic stability or membrane permeability. Perform parallel assays:

- In vitro : Measure solubility (PAMPA assay) and metabolic stability (microsomal incubation).

- In vivo : Use pharmacokinetic profiling (Cmax, AUC) in rodent models.

Cross-correlate results with molecular dynamics simulations to assess binding affinity variations due to conformational flexibility .

Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed for this compound?

- Methodological Answer : For X-ray data with twinning or disorder, use SHELXL’s TWIN/BASF commands to model twinning matrices. For flexible moieties (e.g., tetrahydrofuran ring), apply anisotropic displacement parameters and partial occupancy refinement. Validate against Fo-Fc maps and leverage the Hirshfeld surface analysis to identify weak intermolecular interactions .

Data Analysis & Experimental Design

Q. What statistical approaches minimize variability in potency assays for SAR studies?

- Methodological Answer : Implement a factorial design to test variables (e.g., concentration, incubation time). Use ANOVA to identify significant factors and eliminate outliers. For high-throughput screening, apply Z’-factor validation to ensure assay robustness. Normalize data against positive/negative controls to account for plate-to-plate variability .

Q. How can reaction mechanisms for thioether bond formation be elucidated using kinetic studies?

- Methodological Answer : Conduct pseudo-first-order kinetics under varying nucleophile (thiolate) concentrations. Monitor progress via UV-Vis spectroscopy (e.g., thiolate absorbance at 260 nm) or quenched-flow NMR. Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡) and compare with DFT-derived transition state energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.